Home > Products > Screening Compounds P14586 > Atrial natriuretic factor 26, rat
Atrial natriuretic factor 26, rat - 90984-99-9

Atrial natriuretic factor 26, rat

Catalog Number: EVT-3195749
CAS Number: 90984-99-9
Molecular Formula: C119H189N43O36S2
Molecular Weight: 2862.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of atrial natriuretic factor involves a precursor protein that undergoes post-translational modifications to form the active peptide. The precursor is initially synthesized as a larger protein known as pro-atrial natriuretic factor. This pro-peptide is cleaved into several fragments through enzymatic processes, resulting in the formation of the biologically active forms of atrial natriuretic factor. Techniques such as liquid hybridization and northern blot analysis are employed to quantify mRNA levels associated with atrial natriuretic factor synthesis, revealing significant increases during conditions like myocardial infarction .

Molecular Structure Analysis

The molecular structure of atrial natriuretic factor 26 includes a specific sequence of amino acids that contribute to its biological activity. The amino acid sequence can be characterized by its unique structural motifs that facilitate receptor binding and activation. The primary structure has been elucidated through sequencing techniques, revealing distinct regions responsible for its physiological effects. For instance, studies have shown that specific residues are crucial for its interaction with guanylate cyclase receptors, leading to increased intracellular cyclic guanosine monophosphate levels .

Mechanism of Action

The mechanism of action for atrial natriuretic factor primarily involves its interaction with specific receptors located on vascular smooth muscle cells and renal epithelial cells. Upon binding to these receptors, atrial natriuretic factor activates guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate. This signaling pathway results in vasodilation, decreased vascular resistance, and enhanced renal sodium excretion. Furthermore, atrial natriuretic factor has been shown to inhibit renin release from juxtaglomerular cells, thereby reducing angiotensin II production and further contributing to its hypotensive effects .

Physical and Chemical Properties Analysis

Atrial natriuretic factor exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 3,000 Da.
  • Solubility: Highly soluble in aqueous solutions due to its peptide nature.
  • Stability: Sensitive to temperature and pH variations; typically stable under physiological conditions but may degrade under extreme conditions.
  • Biological Activity: Exhibits potent diuretic effects at nanomolar concentrations.

These properties are crucial for understanding how atrial natriuretic factor functions within biological systems and its potential therapeutic applications .

Applications

Atrial natriuretic factor has significant scientific applications:

  • Cardiovascular Research: Used as a biomarker for heart failure diagnosis and management due to its correlation with hemodynamic stress.
  • Pharmacological Studies: Investigated for potential therapeutic roles in treating hypertension and heart failure by mimicking or enhancing its action.
  • Experimental Models: Utilized in animal models to study the pathophysiology of cardiac diseases and the effects of volume overload on cardiac function.

Research continues to explore novel applications for atrial natriuretic factor in both clinical settings and experimental therapies aimed at managing cardiovascular diseases .

Introduction to Atrial Natriuretic Factor (ANF) in Rodent Models

Historical Context of ANF Discovery in Rat Atria

The discovery of atrial natriuretic factor (ANF) represents a landmark advancement in cardiovascular endocrinology. In 1981, de Bold and colleagues made the seminal observation that intravenous injection of rat atrial tissue extracts provoked profound natriuresis and diuresis in recipient animals [2] [4]. This critical experiment established the heart as an endocrine organ and launched a new field of cardiac endocrinology. Subsequent purification efforts in 1984 identified four distinct peptides (designated ANF-I to ANF-IV) from rat atrial tissue, with ANF-II (a 31-amino acid peptide) representing the predominant molecular species [1]. The 26-amino acid form (rat ANF-26) emerged as a biologically active proteolytic fragment of the larger precursor molecules. These discoveries provided the first molecular characterization of the natriuretic principle and established rats as the foundational model system for ANF research [1] [4].

Table 1: Chronology of Key Discoveries in Rat ANF Research

YearDiscoverySignificanceReference
1981Atrial extracts induce natriuresisEstablished cardiac endocrine functionde Bold et al.
1984Isolation of four rat ANF peptidesMolecular identification of ANFKangawa & Matsuo
1985Synthetic ANF-26 hemodynamic effectsConfirmed renal mechanism of actionHuang et al.
1987ANF gene cloningRevealed evolutionary conservationMultiple groups

Significance of Rat ANF-26 as a Model for Natriuretic Peptide Research

Rat ANF-26 has proven indispensable for elucidating fundamental mechanisms of natriuretic peptide action. The peptide's compact 26-amino acid structure (G-P-R-S-L-R-R-S-S-C-F-G-G-R-I-D-R-I-G-A-Q-S-G-L-G-C-N-S-F-R-Y) retains full biological activity despite lacking N-terminal extensions present in longer isoforms [1]. Crucially, the disulfide bond between Cys⁷ and Cys²³ forms the 17-amino acid ring structure essential for receptor binding and biological function [1]. Experimental evidence demonstrates that cleavage within this ring structure (specifically at Asp¹⁶) completely abolishes biological activity, highlighting the structural imperative of the ring conformation [1]. Rat ANF-26 exhibits exceptional potency in bioassays, relaxing norepinephrine-induced contractions in rabbit aorta with half-maximal effective concentrations (EC₅₀) of 1.5-2.5 nM – potency comparable to its longer counterparts [1]. This combination of structural simplicity and functional potency established rat ANF-26 as an ideal model for structure-function studies across vertebrate species.

Evolutionary Conservation of Natriuretic Peptide Systems

The natriuretic peptide system exhibits remarkable evolutionary conservation with significant modifications across vertebrate lineages. Genomic analyses reveal that multiple gene duplication events generated the diversity of natriuretic peptides observed in modern vertebrates [3] [7] [9]. While mammals possess three principal cardiac NPs (ANP, BNP, CNP), ray-finned fishes exhibit greater diversity with four distinct C-type natriuretic peptides (CNP-1 through CNP-4) identified in medaka (Oryzias latipes) and pufferfish (Takifugu rubripes) [9]. The tetrapod-telcost divergence involved lineage-specific gene losses: VNP disappeared from tetrapods, while CNP-1 and CNP-2 were lost in the mammalian lineage [9]. Remarkably, the BNP gene demonstrates the highest conservation, being detectable in all examined vertebrate species, while ANP and VNP show more variable distributions [3] [7]. Rat ANF-26 serves as a crucial reference point in these comparative studies, with its receptor binding domain showing strong conservation with human ANP and piscine VNP, suggesting early evolutionary establishment of the core signaling mechanism [3] [5].

Terminology and Nomenclature Standards in ANF Literature

The terminology surrounding atrial natriuretic peptides has evolved substantially since their discovery, creating potential confusion in the literature. Initially designated Atrial Natriuretic Factor (ANF) to reflect its unknown chemical nature, the terminology shifted toward Atrial Natriuretic Peptide (ANP) following structural characterization [2] [8]. Contemporary literature increasingly employs ANP as the standard designation for the mature peptide in mammalian systems, while ANF persists in reference to the early experimental work and the broader peptide family [2]. The rat-specific 26-amino acid form is properly designated rat ANF-26 or rat ANP(101-126), reflecting its position in the preprohormone [1] [4]. The term cardiac natriuretic peptides encompasses ANP, BNP, and VNP (in fish), distinguishing them from C-type natriuretic peptide (CNP), which functions primarily as a paracrine factor in vascular tissues and brain [3] [5]. Standardization of this nomenclature is essential for accurate cross-species comparisons and clear communication of research findings.

Properties

CAS Number

90984-99-9

Product Name

Atrial natriuretic factor 26, rat

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28,37-bis[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C119H189N43O36S2

Molecular Weight

2862.2 g/mol

InChI

InChI=1S/C119H189N43O36S2/c1-8-59(5)92-112(195)142-49-87(171)143-61(7)94(177)147-71(34-35-84(121)168)101(184)156-78(52-163)98(181)141-50-89(173)145-72(41-58(3)4)96(179)140-51-90(174)146-82(110(193)153-75(45-85(122)169)105(188)158-79(53-164)107(190)152-74(43-63-23-14-11-15-24-63)104(187)149-69(28-19-39-136-118(129)130)99(182)155-77(114(197)198)44-64-30-32-65(167)33-31-64)56-199-200-57-83(160-109(192)81(55-166)159-108(191)80(54-165)157-100(183)68(27-18-38-135-117(127)128)148-95(178)66(120)25-16-36-133-115(123)124)111(194)151-73(42-62-21-12-10-13-22-62)97(180)139-47-86(170)138-48-88(172)144-67(26-17-37-134-116(125)126)102(185)162-93(60(6)9-2)113(196)154-76(46-91(175)176)106(189)150-70(103(186)161-92)29-20-40-137-119(131)132/h10-15,21-24,30-33,58-61,66-83,92-93,163-167H,8-9,16-20,25-29,34-57,120H2,1-7H3,(H2,121,168)(H2,122,169)(H,138,170)(H,139,180)(H,140,179)(H,141,181)(H,142,195)(H,143,171)(H,144,172)(H,145,173)(H,146,174)(H,147,177)(H,148,178)(H,149,187)(H,150,189)(H,151,194)(H,152,190)(H,153,193)(H,154,196)(H,155,182)(H,156,184)(H,157,183)(H,158,188)(H,159,191)(H,160,192)(H,161,186)(H,162,185)(H,175,176)(H,197,198)(H4,123,124,133)(H4,125,126,134)(H4,127,128,135)(H4,129,130,136)(H4,131,132,137)/t59-,60-,61-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-,93-/m0/s1

InChI Key

RVAPHXSIIJVIEQ-ICYMVEPSSA-N

SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Synonyms

ANF (101-126), rat
atrial natriuretic factor 26, rat
atrial natriuretic factor, Arg(101)-Tyr(126)-
atrial natriuretic factor, Arg(101)-Tyr(126)-, rat
N-(N2-arginyl-arginyl)-21a-phenylalanyl-21b-arginyl-21c-tyrosine-atriopeptin 21, rat

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)C(C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)[C@@H](C)CC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.